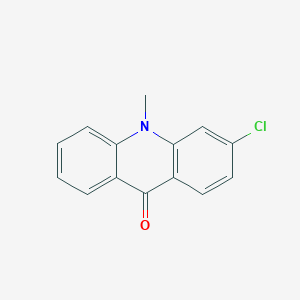

3-Chloro-10-methylacridin-9(10h)-one

Description

Historical Evolution of Acridinones in Chemical Science

The journey of acridinones began with the discovery of their parent compound, acridine (B1665455). In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.org This discovery paved the way for further exploration into this class of compounds. The synthesis of the acridone (B373769) nucleus itself followed, with one of the earliest confirmations of its existence attributed to Karl Drechsler in 1914. wikipedia.org

Early synthetic methodologies were crucial for the advancement of acridinone (B8587238) chemistry. The Ullmann condensation, which involves the reaction of o-halobenzoic acids with anilines followed by cyclization, became a classic route to the acridone core. jocpr.comptfarm.pl Another foundational method is the Bernthsen acridine synthesis, where diphenylamine (B1679370) is condensed with carboxylic acids using zinc chloride, which can then be oxidized to acridones. wikipedia.orgptfarm.pl These pioneering synthetic efforts enabled chemists to produce a wide array of acridone derivatives and investigate their properties, laying the groundwork for their eventual application in medicine and industry. jocpr.com

Structural Framework of the Acridinone Nucleus

The acridinone nucleus is a tricyclic, heteroaromatic system. Structurally, it is related to anthracene, with one of the central carbon atoms replaced by a nitrogen atom and a carbonyl group at position 9. jocpr.comwikipedia.org The molecule is planar, a feature that is critical to many of its biological functions. wikipedia.orgrsc.org

The core scaffold, with the chemical formula C₁₃H₉NO, exhibits keto-enol tautomerism, though optical spectra indicate that the keto form, acridin-9(10H)-one, is the predominant tautomer in both the gas phase and in ethanol (B145695) solutions. wikipedia.org The numbering of the acridone nucleus, based on the system for anthracene, was officially adopted by Chemical Abstracts in 1937 and remains the standard today. jocpr.com

Table 1: Core Properties of the Acridinone Nucleus

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₉NO |

| Molar Mass | 195.221 g·mol⁻¹ |

| Appearance | Yellow Powder |

| Key Structural Features | Planar, tricyclic, contains a carbonyl group (C9) and a nitrogen atom (N10) |

Data sourced from Wikipedia wikipedia.org

The specific compound, 3-Chloro-10-methylacridin-9(10H)-one , is a derivative of this core structure. It features a chlorine atom substituted at the C-3 position and a methyl group attached to the nitrogen atom at the N-10 position.

Table 2: Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 58658-41-6 |

| Molecular Formula | C₁₄H₁₀ClNO |

| Synonyms | 3-chloro-10-methyl-9-acridanone, 3-chloro-10-methyl-10H-acridin-9-one |

Data sourced from Chemsrc chemsrc.com

Significance of Acridinone Scaffolds in Chemical Research

The acridinone scaffold is of immense interest due to its versatile applications, which stem from its unique electronic and structural properties.

In medicinal chemistry, the acridinone scaffold is recognized as a "privileged structure." rsc.orgnih.govbohrium.com This term describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govbohrium.com The planar nature of the acridinone ring system allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription. nih.govresearchgate.netdoi.org This mechanism is the basis for the potent anticancer activity observed in many acridinone derivatives. researchgate.netdoi.org

Research has demonstrated that acridinone analogues possess a broad spectrum of biological activities, including:

Anticancer: Compounds like amsacrine (B1665488) were among the first synthetic DNA-intercalating agents to show clinical efficacy. doi.org Acridone alkaloids, such as acronycine, isolated from natural sources, also exhibit significant anticancer properties. rsc.orgresearchgate.net

Antiviral: Certain acridone derivatives have been identified as potent antiviral agents, including against herpes viruses and HIV. jocpr.comdoi.org

Antimalarial: The acridone nucleus is a key component in the development of drugs to combat malaria, with some synthetic derivatives showing efficacy against chloroquine-resistant strains of Plasmodium falciparum. wikipedia.orgnih.gov

Neurodegenerative Diseases: The acridine derivative tacrine (B349632) was used in the treatment of Alzheimer's disease, highlighting the scaffold's potential in addressing neurological disorders. bohrium.comrsc.org

The ability to easily modify the acridinone core allows for the fine-tuning of its pharmacological profile, making it a continuously relevant and explored scaffold in the development of new therapeutic agents. nih.govresearchgate.net

Beyond medicine, the acridinone scaffold has found applications in various industries and material science.

Dyes and Pigments: As early as the 19th century, acridine derivatives were used industrially as dyes and pigments due to their strong coloration. wikipedia.orgresearchgate.netrsc.org

Fluorescent Probes: The inherent fluorescence of the acridinone structure is one of its most useful properties. rsc.org This strong fluorescence, combined with high stability and the potential for selective targeting, makes acridinone derivatives excellent fluorescent materials for visualizing biomolecules and monitoring biochemical processes. rsc.orgrsc.org For example, a smart probe based on an acridone derivative (MAA) has been developed for fluorescence imaging in cells, exosomes, and even zebrafish. acs.org

Corrosion Inhibitors: More recently, acridine and acridone derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. nih.gov The planar structure facilitates adsorption onto the metal surface, forming a protective barrier against corrosive agents. nih.gov

Laser Technologies and Photoelectrochemistry: The unique photophysical properties of acridinones make them suitable for use in laser technologies. rsc.org Furthermore, some derivatives exhibit photoelectrochemical characteristics and can act as oxidase mimics under visible light, opening up applications in biosensing and catalysis. acs.org

Properties

IUPAC Name |

3-chloro-10-methylacridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBMWCKISGYFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303857 | |

| Record name | 3-chloro-10-methylacridin-9(10h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58658-41-6 | |

| Record name | MLS003106547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-10-methylacridin-9(10h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 3 Chloro 10 Methylacridin 9 10h One

Historical Development of Synthetic Routes to Acridinones

The synthesis of the acridinone (B8587238) core, a tricyclic aromatic structure, has been a subject of chemical research for over a century. Acridinones, also known as 9(10H)-acridinones, are valued for their presence in natural products and their wide-ranging applications, including as dyes and pharmaceutical scaffolds. slideshare.netnih.gov Historically, two primary named reactions have dominated the construction of this heterocyclic system: the Bernthsen synthesis and the Ullmann condensation.

The Bernthsen acridine (B1665455) synthesis , first reported in 1884, involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). slideshare.netwikipedia.orgcambridge.org While effective for producing a variety of 9-substituted acridines, this method often requires harsh conditions and long reaction times, and can result in low yields. wikipedia.orgyoutube.com More recent modifications, such as using polyphosphoric acid, can allow for lower reaction temperatures, though potentially with reduced yields. wikipedia.org

The Ullmann condensation represents a more versatile and widely used approach for acridinone synthesis. jocpr.com This method typically involves two key steps: first, a copper-catalyzed N-arylation (a Goldberg reaction, a type of Ullmann condensation) between an o-halobenzoic acid and an aniline derivative to form an N-phenylanthranilic acid intermediate. wikipedia.orgchemeurope.com In the second step, this intermediate undergoes intramolecular cyclization, usually under strong acidic conditions (e.g., sulfuric acid or polyphosphoric acid), to yield the acridinone ring system. jocpr.comresearchgate.net This precursor-based approach allows for the strategic placement of substituents on the final acridinone product by selecting appropriately substituted starting materials. jocpr.com

More contemporary methods have also been developed, such as palladium-catalyzed dual C-H carbonylation of diarylamines, offering alternative routes to the acridinone core under different reaction conditions. organic-chemistry.org

| Reaction | Reactants | Catalyst/Reagent | Conditions | Product |

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride (ZnCl₂) | High Temperature (200-270 °C) | 9-Substituted Acridine |

| Ullmann Condensation | o-Halobenzoic Acid, Aniline | Copper (Cu) | High Temperature | N-Phenylanthranilic Acid |

| Acid-Catalyzed Cyclization | N-Phenylanthranilic Acid | H₂SO₄ or PPA | Heat | Acridinone |

Targeted Synthesis of 3-Chloro-10-methylacridin-9(10H)-one

The synthesis of the specifically substituted this compound relies on the strategic application of established acridinone synthesis methodologies, particularly precursor-based pathways, followed by functionalization.

Alkylation Approaches to N-Methylated Acridinones

The introduction of the methyl group at the N-10 position is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation of the acridinone heterocycle. The nitrogen atom in the acridinone core is part of a secondary amine (an amide, specifically) and can be deprotonated by a suitable base to form an anion, which then acts as a nucleophile.

The reaction generally involves treating the parent acridinone (in this case, 3-chloroacridin-9(10H)-one) with a base, such as potassium carbonate, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. researchgate.net This process results in the formation of the N-methylated product. jocpr.com Microwave irradiation has also been employed to accelerate the N-alkylation of substituted acridones with alkyl halides in the absence of a solvent. jocpr.com

Precursor-Based Synthesis Pathways

The most logical approach to this compound is a precursor-based pathway founded on the Ullmann condensation. This strategy builds the desired substitution pattern into the reactants before the formation of the tricyclic system.

The synthesis would commence with the condensation of an appropriately substituted o-halobenzoic acid and an aniline. To achieve the "3-chloro" substitution, one could start with 2,5-dichlorobenzoic acid and aniline, or 2-chlorobenzoic acid and 4-chloroaniline. The subsequent copper-catalyzed reaction forms the N-(4-chlorophenyl)anthranilic acid intermediate. This precursor, already containing the necessary chlorine atom at the correct eventual position, is then cyclized. The cyclization is induced by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, which promotes an intramolecular electrophilic acylation to furnish 3-chloroacridin-9(10H)-one. researchgate.net The final step is the N-methylation of this intermediate, as described in section 2.2.1, to yield the target molecule, this compound.

Diversification Strategies for this compound Derivatives

The structure of this compound contains functional handles that allow for further chemical modifications, enabling the synthesis of a diverse library of related compounds. These diversification strategies primarily involve reactions at the aromatic rings and the chloro substituent.

Halogenation and Other Substitution Reactions

The acridinone core is an aromatic system that can undergo electrophilic substitution reactions. The introduction of additional halogen atoms or other functional groups can be achieved using standard aromatic substitution chemistry. pharmaguideline.com The existing substituents on the ring system will direct the position of the incoming electrophile. For acridine, electrophilic attack preferably occurs at the 2- and 7-positions. pharmaguideline.com

Typical halogenation might involve treating this compound with reagents such as N-bromosuccinimide (NBS) for bromination or chlorine gas (Cl₂) with a Lewis acid catalyst for further chlorination. youtube.com The precise conditions and resulting regioselectivity would depend on the electronic nature of the substituted acridinone ring.

| Reaction Type | Reagent | Potential Outcome |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom onto the aromatic core. |

| Chlorination | Cl₂ / Lewis Acid | Introduction of an additional chlorine atom. |

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group. |

Catalytic Coupling Methodologies

The chlorine atom at the 3-position serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. The aryl chloride can participate in a variety of coupling reactions, which typically involve an oxidative addition step of the aryl halide to a palladium(0) catalyst. youtube.com

Examples of applicable catalytic coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, attaching a new aryl or alkyl group at the 3-position.

Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst to form a new carbon-nitrogen bond, replacing the chlorine with an amino group.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene at the 3-position.

These methodologies provide a modular approach to introduce a wide array of functional groups and structural motifs onto the 3-position of the acridinone scaffold, starting from this compound.

Formation of Biacridinyl Systems

The synthesis of biacridinyl systems, which are characterized by the coupling of two acridine or acridinone units, represents a significant area of research in medicinal chemistry. While direct coupling of this compound to form a biacridinyl system is not extensively detailed in the available literature, the principles of biaryl synthesis can be applied. The Ullmann reaction, a classic method for forming carbon-carbon bonds between aryl halides, is a pertinent example. This reaction traditionally involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. organic-chemistry.org

In a hypothetical application to this compound, the chloro substituent at the 3-position could serve as a handle for such a coupling reaction. The reaction would likely require an excess of a copper catalyst and high temperatures to proceed. organic-chemistry.org The active species in this process is a copper(I) compound, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new aryl-aryl bond. organic-chemistry.org

Modern variations of the Ullmann reaction and other cross-coupling reactions, such as those catalyzed by palladium or nickel, could also be explored for the synthesis of biacridinyl systems from this compound. These contemporary methods often offer milder reaction conditions and a broader substrate scope.

Advanced Derivatization: Quaternary Salts

The derivatization of acridinone scaffolds to form quaternary salts is a key strategy for modifying their physicochemical and biological properties. The formation of a quaternary ammonium salt from this compound would involve the alkylation of the nitrogen atom within the acridinone ring system. This process introduces a positive charge, which can enhance the molecule's solubility in aqueous media and its ability to interact with biological targets.

A general approach to forming such quaternary salts involves reacting the parent acridinone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. The reaction is typically carried out in a suitable solvent, and the resulting quaternary salt precipitates out of the solution or is isolated after removal of the solvent. The specific conditions, including temperature and reaction time, would need to be optimized for this compound.

Advanced derivatization protocols can be employed for the unambiguous identification of complex molecules, and similar principles can be applied to the synthesis and characterization of acridinone quaternary salts. nih.gov These methods often involve specific reagents that react with the target molecule to produce a derivative with distinct properties, facilitating its analysis by techniques such as mass spectrometry or chromatography. nih.gov

Green Chemistry Approaches in Acridinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including acridinones, to reduce the environmental impact of chemical processes. mdpi.com These approaches focus on the use of less hazardous solvents, alternative energy sources, and efficient catalytic systems.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. anton-paar.comresearchgate.net The use of microwaves can accelerate reactions such as the Bernthsen reaction, which is used for acridine synthesis. researchgate.netclockss.org For the synthesis of acridinone derivatives, microwave-assisted methods have been shown to be highly efficient. proquest.com For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form acridone-triazole hybrids can be performed under microwave irradiation, leading to good yields in shorter reaction times. ias.ac.in

| Method | Reactants | Conditions | Yield | Reference |

| Microwave-Assisted | Dimedone, arylglyoxals, ammonium acetate | Water, microwave irradiation | Good to excellent | |

| Microwave-Assisted | 10-(prop-2-yn-1-yl)acridone, aromatic azides | CuI, microwave | 75-90% | proquest.com |

| Conventional Heating | 10-(prop-2-yn-1-yl)acridone, aromatic azides | CuI, 80°C | 48-62% | proquest.com |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. youtube.com Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon called cavitation. youtube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, often with the benefits of shorter reaction times and simpler workups. nih.govmdpi.com The synthesis of isoxazolines, for example, has been efficiently carried out using ultrasound assistance. nih.gov While specific examples for this compound are not detailed, the general applicability of ultrasound in heterocyclic synthesis suggests its potential in this context. nih.govyoutube.com

Green Catalysts and Solvents:

The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. For acridinedione synthesis, a magnetically separable heterogeneous catalyst, Fe3O4@Polyaniline-SO3H, has been used, allowing for easy recovery and reuse of the catalyst. mdpi.com Water is often employed as a green solvent in these reactions. rsc.org For instance, the synthesis of acridine sulfonamide derivatives has been achieved in water using sulfuric acid as an environmentally friendly catalyst. rsc.org

Synthetic Exploration of Related Acridinone Analogues

Isoxazoline-Fused Acridinone Synthesis

The fusion of an isoxazoline ring to the acridinone scaffold represents an intriguing synthetic challenge that can lead to novel molecular architectures with potentially unique biological activities. The synthesis of such fused systems can be approached through 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. nih.gov

A plausible synthetic route would involve the reaction of an acridinone derivative containing a suitable dipolarophile with a nitrile oxide as the 1,3-dipole. For example, an acridinone with an alkene substituent could react with an in situ generated nitrile oxide to form the isoxazoline ring. The regioselectivity of this cycloaddition would be a key aspect to control.

The synthesis of isoxazoline-fused isoquinolinones, a structurally related class of compounds, has been reported. nih.govmdpi.com These syntheses often rely on the 1,3-dipolar cycloaddition of nitrile oxides to a suitable precursor. nih.gov Similar strategies could be adapted for the synthesis of isoxazoline-fused acridinones. Ultrasound assistance has also been shown to be an efficient method for the synthesis of isoxazolines, offering a green chemistry approach to these structures. nih.gov

Acridone-Peptide Conjugation

The conjugation of acridinone moieties to peptides is a well-established strategy for developing targeted therapeutic agents and molecular probes. benthamdirect.comnih.gov These conjugates can combine the DNA-intercalating or other biological properties of the acridinone with the specific recognition capabilities of the peptide.

Solid-phase synthesis is a common and efficient method for preparing acridone-peptide conjugates. nih.govacs.org This technique involves the stepwise assembly of the peptide on a solid support, followed by the coupling of the acridinone carboxylic acid derivative to the N-terminus of the resin-bound peptide. acs.org For example, a 9-anilinoacridine-4-carboxylic acid has been used for the solid-phase synthesis of a combinatorial library of acridine-peptide conjugates. nih.govacs.org

The synthesis of symmetrical 3,6-bispeptide-acridone conjugates has also been reported, involving the coupling of a bifunctionalized acridone (B373769) to a resin-bound peptide. acs.org This method allows for the creation of molecules with two peptide chains attached to the acridone core. acs.org

| Conjugate Type | Synthetic Method | Key Acridone Intermediate | Reference |

| Single Peptide | Solid-Phase Synthesis | 9-anilinoacridine-4-carboxylic acid | nih.govacs.org |

| Bis-Peptide | Solid-Phase Synthesis | 3,6-bischloroacridone or 3,6-biscarboxylic acid-acridone | acs.org |

Acridinone-Triazole Hybrid Synthesis

The synthesis of hybrid molecules containing both acridinone and triazole rings has garnered significant interest, largely due to the versatile nature of the triazole ring as a linker and its favorable biological properties. nih.gov The most prominent method for constructing these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.netgriffith.edu.au

This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. proquest.comias.ac.inresearchgate.net To synthesize an acridinone-triazole hybrid, one of the reactants would be an acridinone derivative bearing either an azide or an alkyne functional group, which is then reacted with a corresponding alkyne or azide-containing molecule.

For example, 10-(prop-2-yn-1-yl)acridone can be reacted with various aromatic azides in the presence of a copper(I) catalyst to yield a series of acridone-1,2,3-triazole derivatives. proquest.comias.ac.in This reaction can be performed under both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield. proquest.comias.ac.in

| Method | Acridone Reactant | Co-Reactant | Catalyst | Yield (Microwave) | Reference |

| CuAAC | 10-(prop-2-yn-1-yl)acridone | Aromatic Azides | CuI | 75-90% | proquest.com |

| CuAAC | 10-(prop-2-yn-1-yl)acridone | 2-azido-N-phenylacetamide | Copper sulfate/sodium ascorbate | Good | ias.ac.in |

The resulting acridinone-triazole hybrids are a promising class of compounds with potential applications in medicinal chemistry. nih.govresearchgate.net

Synthesis of Acridine Sulfonamide Derivatives

The synthesis of acridine sulfonamide derivatives from this compound is a multi-step process that typically involves the initial introduction of an amino group, followed by sulfonylation. This approach allows for the versatile derivatization of the acridinone core, leading to a range of sulfonamides with potential applications in medicinal chemistry and materials science.

The key intermediate, 3-amino-10-methylacridin-9(10H)-one, is first synthesized from the parent chloroacridinone. Subsequently, this amino derivative serves as a nucleophile in a reaction with various sulfonyl chlorides to yield the final sulfonamide products.

Step 1: Synthesis of 3-Amino-10-methylacridin-9(10H)-one

The conversion of this compound to its amino analogue can be achieved through several established synthetic methodologies for the amination of aryl halides. Two prominent methods are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): In this method, the chloroacridinone is treated with a source of ammonia, such as aqueous or gaseous ammonia, often in the presence of a copper catalyst and at elevated temperatures and pressures. The electron-withdrawing nature of the acridinone system can facilitate the displacement of the chloride by the amine nucleophile. nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to SNAr. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netbeilstein-journals.org The reaction typically employs a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate) to couple the chloroacridinone with an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or directly with ammonia under specific conditions.

Step 2: Sulfonylation of 3-Amino-10-methylacridin-9(10H)-one

Once the 3-amino-10-methylacridin-9(10H)-one intermediate is obtained and purified, it is converted to the corresponding sulfonamide. This is typically achieved by reacting the amino group with a sulfonyl chloride (R-SO2Cl) in the presence of a base, such as pyridine or triethylamine. wisc.edu The base serves to neutralize the hydrochloric acid byproduct of the reaction. The nature of the "R" group on the sulfonyl chloride can be varied to produce a library of acridine sulfonamide derivatives with different physicochemical properties.

The general reaction is as follows:

3-Amino-10-methylacridin-9(10H)-one + R-SO2Cl → 3-(R-sulfonamido)-10-methylacridin-9(10H)-one + HCl

The resulting sulfonamide can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Table of Synthesized Acridine Sulfonamide Derivatives

The following table provides examples of acridine sulfonamide derivatives that can be synthesized using the described methodology, along with their corresponding sulfonyl chloride reactants.

| Derivative No. | Sulfonyl Chloride Reactant | R Group | Molecular Formula of Derivative |

| 1 | Benzenesulfonyl chloride | Phenyl | C20H16N2O3S |

| 2 | p-Toluenesulfonyl chloride | 4-Methylphenyl | C21H18N2O3S |

| 3 | Methanesulfonyl chloride | Methyl | C15H14N2O3S |

| 4 | Dansyl chloride | 5-(Dimethylamino)naphthalen-1-yl | C26H23N3O3S |

| 5 | 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl | C20H15N3O5S |

Research Findings

Detailed research into the synthesis of acridine sulfonamides has demonstrated the robustness of the two-step approach. The yield of the initial amination step is highly dependent on the chosen method and reaction conditions, with Buchwald-Hartwig amination generally providing higher yields and better functional group tolerance compared to traditional SNAr.

The subsequent sulfonylation step is typically high-yielding, often exceeding 80-90%, provided that the starting aminoacridinone is of high purity. The reaction is generally clean, with the primary purification challenge being the removal of the base-hydrochloride salt. The choice of solvent for the sulfonylation reaction is also critical, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran being commonly employed.

Characterization of the resulting acridine sulfonamide derivatives is typically performed using a combination of spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, to confirm the structure and purity of the final products. The development of new acridine sulfonamides continues to be an active area of research, driven by the potential for these compounds to exhibit interesting biological activities and photophysical properties.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 10 Methylacridin 9 10h One and Its Analogues

Oxidation and Reduction Pathways of the Acridinone (B8587238) Core

The acridone (B373769) core, containing both an electron-donating amine and an electron-withdrawing carbonyl group in its central ring, possesses distinct redox properties. rsc.org The oxidation of acridines to their corresponding 9-acridone derivatives is a common transformation, often achieved using oxidizing agents like dichromate in acetic acid. pharmaguideline.com Conversely, the reduction of the acridone core is more challenging. While strong reducing agents like zinc dust can reduce acridones back to acridines, milder conditions may selectively reduce specific functionalities. jocpr.com For instance, the reduction of nitroacridones with reagents like tin and hydrochloric acid typically yields the corresponding aminoacridones without affecting the carbonyl group of the acridone core. jocpr.com

The electrochemical properties of acridone analogues can be systematically studied using techniques like cyclic voltammetry (CV). Studies on N-substituted acridone derivatives reveal insights into their oxidation and reduction potentials. The substitution pattern significantly influences the HOMO and LUMO energy levels, thereby altering the ease of oxidation and reduction. For example, the introduction of electron-donating groups at the N-10 position can modulate the redox behavior. rsc.org

| Compound | Oxidation Potential (E1/2, V) | Reduction Potential (E1/2, V) |

|---|---|---|

| N-phenylacridone | 1.11 (irreversible) | -2.57 (reversible) |

| N-(4-methoxyphenyl)acridone | Two waves (reversible and irreversible) | Data Not Specified |

| N-(biphenyl-4-yl)acridone | Two waves (reversible and irreversible) | Data Not Specified |

For 3-Chloro-10-methylacridin-9(10H)-one, the N-methyl group and the C-3 chloro substituent would similarly influence its redox potentials. The electron-donating methyl group would slightly facilitate oxidation, while the electronegative chloro group would make reduction slightly more favorable compared to the unsubstituted N-methylacridone. In some acridinium (B8443388) derivatives, the core can be oxidized under visible light irradiation, demonstrating its capacity to participate in photoredox catalysis. acs.org This process can involve the generation of reactive oxygen species or direct electron transfer from the excited acridinium species. acs.org

Nucleophilic and Electrophilic Substitution Patterns

The substitution pattern on the acridone ring is governed by the inherent electronic properties of the heterocyclic system and the directing effects of existing substituents.

In the case of this compound, the existing chloro-substituent and the N-methylacridone core direct incoming electrophiles. The directing effects are summarized below:

N-Methyl Group: Activating, directs ortho- and para- (to the nitrogen), i.e., positions 1, 3, 6, and 8.

Carbonyl Group: Deactivating, directs meta- (to the carbonyl), i.e., positions 2, 4, 5, and 7.

Chloro Group (at C-3): Deactivating, but ortho-, para-directing. It directs incoming electrophiles to positions 1 and (less likely) 5.

The combined influence suggests that further electrophilic substitution would be challenging due to the presence of two deactivating functionalities (carbonyl and chloro). However, under forcing conditions, substitution would most likely occur at the C-1 position, which is ortho to the chloro group and para to the nitrogen atom.

Nucleophilic Substitution: Nucleophilic aromatic substitution (S_NAr) on the acridone core is also possible, particularly on rings bearing a suitable leaving group and electron-withdrawing substituents. wikipedia.org The S_NAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

For this compound, the chlorine atom at the C-3 position can act as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the acridone's carbonyl group, which helps to stabilize the negative charge of the Meisenheimer complex. The reaction is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this molecule, the carbonyl group is meta to the chloro substituent, providing some, but not optimal, stabilization. Therefore, displacing the C-3 chlorine with a nucleophile would likely require harsh reaction conditions or the presence of additional activating groups.

Annulation and Cycloaddition Reactions of Acridinone Scaffolds

The unsaturated carbocyclic rings of the acridinone scaffold can participate in annulation and cycloaddition reactions to construct more complex polycyclic systems. These reactions provide powerful methods for expanding the heterocyclic framework. wikipedia.org

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder Reaction): The benzene (B151609) rings of the acridinone can potentially act as the diene component in a Diels-Alder reaction, reacting with a powerful dienophile. libretexts.org However, the aromaticity of the benzene ring makes this energetically unfavorable unless the ring is appropriately activated. Conversely, specific double bonds within the acridone system could act as a dienophile if reacting with a highly reactive diene. Inverse-electron-demand Diels-Alder reactions, where an electron-rich alkene reacts with an electron-poor diene, are also a possibility for suitably substituted acridinones. wikipedia.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkene and one of the double bonds of the acridinone ring could be used to form four-membered cyclobutane (B1203170) rings. These reactions are synthetically useful for creating strained ring systems. libretexts.orgnumberanalytics.com

Annulation Reactions: Annulation reactions, which form a new ring onto an existing structure, are also applicable to acridinone scaffolds. For example, a reaction sequence analogous to the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could be envisioned. youtube.com An appropriately functionalized acridone could undergo conjugate addition by an enolate, with the resulting intermediate cyclizing to form a new six-membered ring. nih.gov Palladium-catalyzed reductive annulation reactions have also been developed for the direct synthesis of the acridinone core itself from simpler precursors. rsc.org

Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of acridone derivatives are crucial for their biological activity and material properties. The core acridone ring system is known to be essentially planar. jocpr.com This planarity is a key feature that facilitates interactions such as DNA intercalation. rsc.org

For this compound, the major conformational features are dictated by this rigid, planar core. While the molecule lacks traditional hydrogen bond donors for forming strong intramolecular hydrogen bonds, weaker interactions can play a significant role in its solid-state structure and its interactions with biological targets. nih.govbohrium.com

C-H···O Interactions: Crystal structure analyses of related N-substituted acridones have revealed the presence of intramolecular C-H···O hydrogen bonds, where hydrogen atoms from the N-substituent or the aromatic rings interact with the carbonyl oxygen at C-9. rsc.org These interactions help to stabilize the molecular packing in the crystalline state.

π-π Stacking: The planar nature of the acridone system promotes π-π stacking interactions between molecules in the solid state. The chloro and methyl substituents would influence the geometry and strength of this stacking. rsc.org

Molecular Docking: In the context of medicinal chemistry, the conformation is critical. Molecular modeling studies of substituted acridones as kinase inhibitors show that the acridone core often forms a key hydrogen bond via its carbonyl group with backbone amide groups in the ATP-binding site of the target protein. acs.org The specific substituents, like the C-3 chloro group, would then engage in further hydrophobic or halogen-bond interactions, defining the molecule's binding affinity and selectivity. acs.org

Reaction Mechanisms and Intermediates

Understanding the mechanisms and intermediates involved in the reactions of acridinones is key to controlling their synthesis and functionalization.

Electrophilic Aromatic Substitution (EAS) Mechanism: The mechanism proceeds in two steps. First, the π-system of a benzene ring attacks an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com In the second step, a base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. The first step, the formation of the unstable arenium ion, is the rate-determining step. uci.edu

Nucleophilic Aromatic Substitution (S_NAr) Mechanism: This two-step addition-elimination mechanism is characteristic for aryl halides with electron-withdrawing groups. wikipedia.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at C-3). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic system and is further stabilized by electron-withdrawing groups like the acridone's carbonyl function.

Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substitution product. The initial nucleophilic attack is typically the rate-determining step. masterorganicchemistry.com

Oxidation/Chemiluminescence Mechanism: A notable reaction involving the acridone core is the chemiluminescence of acridinium esters. The mechanism, which has been studied computationally, involves the oxidation of the acridone system. The reaction with an oxidant in an alkaline medium leads to the formation of a highly strained four-membered dioxetanone ring intermediate fused to the acridone core. nih.gov The decomposition of this unstable cyclic intermediate is the energy-releasing step that produces an electronically excited 10-methyl-9-acridinone molecule, which then emits light upon relaxation to its ground state. nih.gov This highlights the ability of the acridone core to undergo complex multi-step transformations involving cyclic intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific NMR data for 3-Chloro-10-methylacridin-9(10H)-one is not available in the reviewed literature, the expected ¹H and ¹³C NMR spectra can be inferred from data on related acridone (B373769) derivatives. nih.gov

For instance, the ¹H NMR spectrum of a related acridone derivative, AcridPy, showed characteristic signals for the N-methyl group at approximately δ = 4.04 ppm and a methoxy (B1213986) group at δ = 3.84 ppm. nih.gov For this compound, a singlet for the N-methyl protons would be anticipated, likely in the range of 3.8-4.2 ppm. The aromatic protons would exhibit complex splitting patterns in the downfield region (approximately 7.0-8.5 ppm), with the chlorine substituent inducing shifts in the positions of adjacent protons.

The ¹³C NMR spectrum would similarly show a characteristic signal for the N-methyl carbon at around 33.2 ppm and the carbonyl carbon (C=O) of the acridone system in the highly deshielded region, typically above 170 ppm, as seen in related structures. ias.ac.in The presence of the chlorine atom would influence the chemical shifts of the carbons in the substituted aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.8 - 4.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~ 33 |

| Aromatic-C | 115 - 145 |

| C-Cl | ~ 130 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to display several key absorption bands.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the acridone ketone group, which typically appears in the range of 1630-1600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-N stretching of the tertiary amine within the acridone ring system would likely appear in the 1360-1250 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. While a specific spectrum for the target compound is unavailable, FT-IR data for other acridone derivatives confirms these general assignments. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1630 - 1600 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-N Stretch | 1360 - 1250 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₀ClNO), the calculated monoisotopic mass is approximately 243.0451 g/mol .

In an HRMS experiment, the molecular ion peak [M]⁺ would be observed at this m/z value. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be seen, with an [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern in the mass spectrum of acridone derivatives often involves the loss of CO and the methyl group. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy

Acridone and its derivatives are known for their distinct photophysical properties, including strong absorption in the near-UV region and significant fluorescence. researchgate.netnih.gov The electronic absorption spectrum of this compound is expected to show absorption bands in the range of 350-450 nm, which are characteristic of the π-π* transitions within the conjugated acridine (B1665455) ring system. researchgate.net

The fluorescence spectrum would likely exhibit emission in the blue or green region of the visible spectrum, with the exact wavelength and quantum yield being influenced by the chloro-substituent and the solvent used. Acridone derivatives are known to exhibit solvatochromism, where the emission properties are dependent on the polarity of the solvent. researchgate.net

Table 4: Expected Photophysical Properties of this compound

| Property | Expected Range |

|---|---|

| Absorption Maximum (λ_abs) | 350 - 450 nm |

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique used to determine the absolute configuration of chiral molecules. As this compound is an achiral molecule, it would not exhibit a VCD spectrum. This technique is not applicable for the structural elucidation of this particular compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For acridinone (B8587238) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-31+G(d,p), provide foundational data on their molecular architecture. researchgate.netscienceopen.com

Studies on related heterocyclic compounds have demonstrated that DFT can accurately calculate geometric parameters such as bond lengths and angles, which show good correlation with experimental data obtained from X-ray crystallography. researchgate.net These calculations also determine key electronic properties that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. This information is vital for understanding the potential of acridinone derivatives to participate in chemical reactions and biological interactions.

Table 1: Representative Parameters from DFT Calculations on Related Heterocyclic Compounds

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Correlates with experimental crystal structures and forms the basis for further simulations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Correlates with experimental IR and Raman spectra, confirming structural assignments. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and interaction stability of acridinone derivatives with their biological targets, such as proteins or DNA. ijpsjournal.comtbzmed.ac.ir

In studies involving acridone (B373769) derivatives, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. ijpsjournal.commdpi.com Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. ijpsjournal.comtbzmed.ac.ir

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values can indicate flexible regions of the protein or ligand, which may be important for the binding interaction. ijpsjournal.com

For instance, MD simulations of bis-acridone analogs complexed with topoisomerase II and propyl acridone with DNA have been performed to assess the stability of these interactions. ijpsjournal.comtbzmed.ac.ir Such simulations, often carried out using force fields like AMBER or CHARMM, are crucial for confirming that the predicted binding mode is maintained in a dynamic, solvated environment, thus providing stronger evidence for the proposed mechanism of action. tbzmed.ac.irmdpi.com

In Silico Prediction of Chemical Properties and Reactivity

In silico methods are computational approaches used to predict the physicochemical, pharmacokinetic, and toxicological properties of compounds before they are synthesized. This predictive capability is a cornerstone of modern drug discovery, saving significant time and resources. For acridinone derivatives, various in silico tools are employed to forecast their drug-likeness and potential liabilities. chula.ac.thatlantis-press.com

Commonly predicted properties include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Web-based servers and software like Swiss-ADME and T.E.S.T. (Toxicity Estimation Software Tool) are used to generate these predictions. chula.ac.thcrpsonline.com

Table 2: Examples of In Silico Predicted Properties for Acridinone and Related Derivatives

| Property Class | Specific Parameter | Predicted Aspect | Reference |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | atlantis-press.com |

| Distribution | Volume of Distribution at Steady State (VDSS) | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | atlantis-press.com |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likelihood of the compound crossing the BBB to act on the central nervous system. | ijpsjournal.com |

| Toxicity | Acute Toxicity (LD50) | The median lethal dose, a common measure of short-term poisoning potential. | crpsonline.com |

These predictions help researchers prioritize which derivatives to advance for synthesis and experimental testing, focusing on those with the most promising balance of activity and favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Acridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For acridinone derivatives, QSAR models are developed to predict their potency and guide the synthesis of new analogs with enhanced activity. chalcogen.ro

Both 2D-QSAR and 3D-QSAR methods have been applied to heterocyclic compounds related to acridinones. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as lipophilicity (logP), molar refractivity, and electronic parameters. nih.gov

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors derived from the 3D structure. They generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding modifications are likely to increase or decrease biological activity. atlantis-press.comnih.gov

QSAR models are validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (e.g., prediction on a test set, r²_test) to ensure their robustness and predictive power. nih.gov For related quinoline (B57606) derivatives, QSAR models have successfully identified that increased lipophilicity and the presence of specific atoms like chlorine or fluorine can be favorable for activity. nih.gov

Table 3: Statistical Parameters Used in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Coefficient of determination (for the training set). | > 0.6 |

| q² or r²cv | Cross-validated correlation coefficient. | > 0.5 |

| r²_test | Predictive squared correlation coefficient (for the external test set). | > 0.6 |

Natural Population Analysis for Charge Distribution Studies

Natural Population Analysis (NPA) is a method used within the framework of quantum chemical calculations to derive the charge distribution within a molecule. By assigning partial atomic charges to each atom, NPA provides a chemically intuitive picture of the electron density distribution, which is fundamental to understanding a molecule's electrostatic potential, reactivity, and non-covalent interactions.

While specific NPA studies on 3-Chloro-10-methylacridin-9(10H)-one are not prominently documented, charge calculation is a standard component of DFT studies. Methods like AM1-BCC are also used to generate partial charges for ligands in preparation for molecular dynamics simulations. tbzmed.ac.ir For an acridinone derivative, understanding the charge distribution is critical. The electronegative oxygen of the carbonyl group and the chlorine atom at the C3 position are expected to carry partial negative charges, while adjacent carbon atoms and the nitrogen atom's environment will have distinct electronic characteristics. This charge landscape dictates how the molecule interacts with polar residues in an enzyme's active site or with the phosphate (B84403) backbone of DNA, influencing binding affinity and specificity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). It is extensively used to screen virtual libraries of compounds and to propose binding modes for active molecules, thereby elucidating their potential mechanism of action. nih.govresearchgate.net

For acridinone derivatives and related structures, molecular docking has been employed to study their interactions with various biological targets, including:

Topoisomerases: Enzymes critical for DNA replication, making them key targets for anticancer drugs. ijpsjournal.com

Histone Deacetylases (HDACs): Enzymes involved in gene expression regulation, also targeted in cancer therapy. nih.govnih.gov

DNA: The planar acridinone core allows for intercalation between DNA base pairs, a common mechanism for cytotoxic agents. scienceopen.com

Docking simulations yield a score that estimates the binding affinity (e.g., in kcal/mol) and provide a 3D model of the ligand-receptor complex. nih.gov This model allows researchers to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. For example, docking studies might reveal a hydrogen bond between the carbonyl oxygen of the acridinone and a specific amino acid residue in an enzyme's active site, providing a testable hypothesis for site-directed mutagenesis experiments. scienceopen.comnih.gov

Mechanisms of Action at the Subcellular and Molecular Levels

DNA and RNA Intercalation Mechanisms

The flat, aromatic ring system of acridone (B373769) compounds allows them to insert between the base pairs of DNA and RNA, a process known as intercalation. This physical insertion can lead to significant changes in the structure and function of nucleic acids.

Interactions with Nucleic Acid Structures

Acridone derivatives are well-documented DNA intercalating agents. This interaction is primarily non-covalent, driven by hydrophobic forces and van der Waals interactions between the aromatic rings of the acridone and the base pairs of the nucleic acid. farmaciajournal.com The intercalation causes a distortion of the DNA double helix, often leading to an unwinding of the helical structure. For some 6-chloro-substituted acridine (B1665455) derivatives, DNA unwinding angles have been determined to be approximately 17 degrees. While specific studies on 3-Chloro-10-methylacridin-9(10H)-one are not available, it is plausible that it would induce a similar degree of unwinding upon intercalation.

The binding affinity of acridone derivatives to DNA can be substantial. Studies on N10-alkylated 2-bromoacridones have reported binding constants (K) in the range of 0.3 to 3.9 x 10^5 M-1. nih.gov The presence of substituents on the acridone core can influence this binding. The chloro and methyl groups on this compound are expected to modulate its electronic and steric properties, thereby affecting its binding affinity and specificity to different DNA sequences.

Table 1: DNA Binding and Unwinding Properties of Acridine/Acridone Derivatives

| Compound Class | Binding Affinity (K) | DNA Unwinding Angle (°) |

|---|---|---|

| 6-chloro-substituted acridines | Not specified in provided search results | ~17 |

| N10-alkylated 2-bromoacridones | 0.3 - 3.9 x 10^5 M⁻¹ | Not specified in provided search results |

| 3,9-Disubstituted acridines | 2.81 - 9.03 x 10^4 M⁻¹ | Not specified in provided search results |

Selective Binding to G-Quadruplex DNA

In addition to duplex DNA, acridone derivatives have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes. These structures are formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. aacrjournals.orgnih.gov Stabilization of these G-quadruplexes can interfere with key cellular processes like telomere maintenance and gene transcription, making them attractive targets for anticancer drug development.

While acridone derivatives generally show a lower binding affinity for G-quadruplexes compared to their acridine counterparts, they can still effectively stabilize these structures. nih.gov Some 4,5-disubstituted acridones have demonstrated high affinity and selectivity for telomeric G-quadruplex DNA in Fluorescence Resonance Energy Transfer (FRET) assays. nih.gov The selectivity for particular G-quadruplex structures, such as those in the c-myc oncogene promoter, over others has also been observed for some acridine derivatives. nih.gov It is hypothesized that this compound may also exhibit selective binding to certain G-quadruplex structures, a property that would be crucial for targeted therapeutic applications.

Table 2: G-Quadruplex Binding Characteristics of Acridone Derivatives

| Compound Class | Assay Method | Selectivity |

|---|---|---|

| 4,5-disubstituted acridones | FRET | High affinity and selectivity for telomeric G-quadruplexes |

| 3,6-Bis-peptide acridone conjugates | Not specified in provided search results | Peptide sequence-dependent, up to >50-fold specificity for G-quadruplexes |

Enzyme Inhibition and Modulation

The biological activity of acridone derivatives extends to the inhibition and modulation of various enzymes that are critical for cell function and proliferation.

Inhibition of Cellular and Viral Enzymes

The acridone scaffold is a versatile platform for the development of inhibitors against a range of cellular and viral enzymes. Their planar structure allows them to fit into the active sites of enzymes, leading to competitive or non-competitive inhibition. While specific enzymatic inhibition data for this compound is not available, the broader class of acridone derivatives has been extensively studied for these properties. nih.govnih.gov

Interactions with Topoisomerase Systems

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Acridine and acridone derivatives are well-known inhibitors of topoisomerase II. nih.govmdpi.com They can act as "poisons" by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death. mdpi.comnih.gov

The inhibitory activity of acridine derivatives against topoisomerase II can be evaluated using assays such as the DNA decatenation assay, which measures the enzyme's ability to unlink catenated DNA circles. For some novel acridine-thiosemicarbazone derivatives, significant inhibition of topoisomerase IIα has been observed at a concentration of 100 µM. nih.gov Although specific IC50 values for this compound are not documented, its structural similarity to known topoisomerase inhibitors suggests it may also interfere with topoisomerase function.

Modulation of Kinase Activity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Acridone derivatives have emerged as potent inhibitors of various protein kinases. nih.govnih.govacs.org

High-throughput screening has identified acridine analogs as potent inhibitors of kinases such as haspin and DYRK2. nih.gov Furthermore, various substituted acridones have been synthesized and shown to inhibit kinases like AKT and Microtubule Affinity-Regulating Kinase 4 (MARK4). nih.govacs.org For instance, some N10-substituted acridone-2-carboxamide derivatives have demonstrated potent AKT inhibitory activity with IC50 values in the low micromolar range. nih.gov Tryptophan-bearing acridone derivatives have also shown significant cytotoxicity against cancer cell lines with EC50 values ranging from 2.13 to 4.22 µM, attributed in part to MARK4 inhibition. acs.org Given these findings, it is plausible that this compound could modulate the activity of one or more protein kinases, contributing to its potential biological effects.

Table 3: Kinase Inhibitory Activity of Acridone Derivatives

| Acridone Derivative Class | Target Kinase | IC50 / EC50 |

|---|---|---|

| Acridine analog | Haspin | 10 nM |

| Acridine analog | DYRK2 | Potent inhibition |

| N10-substituted acridone-2-carboxamides | AKT | 5.38 - 6.90 µM (IC50) |

| Tryptophan-bearing acridones | MARK4 (inhibition leads to cytotoxicity) | 2.13 - 4.22 µM (EC50) |

Receptor Binding and Signaling Pathway Modulation

This section is awaiting specific research data on the receptor binding and signaling pathway modulation by this compound.

Interactions with Cellular Components (excluding whole-cell cytotoxicity related to clinical safety)

Research has shown that acridone derivatives can interact with key cellular components. For instance, certain substituted acridones have been found to bind to Microtubule Affinity-Regulating Kinase 4 (MARK4) with high affinity. acs.org Docking studies of these analogs have revealed specific interactions within the MARK4 binding site. The acridone backbone typically forms a hydrogen bond with the amino group of Alanine-135 (Ala135) in the hinge region of the kinase. acs.org Further interactions can be influenced by the nature of the substituents on the acridone ring. For example, a phenyl group can form pi-alkyl interactions with Ala195 near the DFG motif, while a fluoro-substituted phenyl ring can establish a hydrogen bond with Glycine-65 (Gly65) and a halogen bond with Alanine-68 (Ala68) in the P-loop's hydrophobic region. acs.org Additionally, tryptophan analogs of acridone have been observed to form a second hydrogen bond between the indole's NH group and the carboxylic acid of Aspartate-196 (Asp196) in the DFG motif. acs.org While these findings are for acridone derivatives, they suggest potential interaction modes for this compound with cellular kinases.

The National Cancer Institute (NCI) has tested this compound (under the identifier NSC162887) in its NCI-60 human tumor cell line screen, which assesses the compound's efficacy against a panel of 60 different human cancer cell lines. ontosight.ai This indicates an interaction with cellular machinery leading to growth inhibition, though the specific molecular targets within the cells were not detailed in the available summary.

Photochemical and Photobiological Mechanisms

The photochemical behavior of the acridone core structure is a significant aspect of its mechanism of action. Acridone derivatives can act as potent photooxidants. nih.gov Studies on electron-deficient acridones have shown that Brønsted acid activation can dramatically increase their excited-state oxidation power. nih.gov Upon reduction, these protonated acridones can transform into even more potent photooxidants. nih.gov

Furthermore, acridone has been utilized as a photoredox catalyst in metal-free photochemical C-H direct arylation reactions. rsc.org This process involves the use of diazonium salts as precursors for aryl radicals, which is facilitated by the photochemical properties of the acridone catalyst under mild conditions. rsc.org

Investigations into the photooxygenation of acridone-derived alkenes have revealed interesting reactivity patterns. While some electron-rich derivatives are chemically unreactive towards singlet oxygen, others undergo oxidative cleavage, presumably through the formation of intermediate 1,2-dioxetanes. mdpi.com This highlights the potential for this compound to participate in photochemical reactions involving reactive oxygen species, a key mechanism in photodynamic therapy.

Interactive Data Table: Photophysical Properties of Acridone Derivatives

The following table summarizes the photophysical properties of some acridone and related derivatives, providing insight into the potential behavior of this compound.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Acridinylidene derivative (7) | 378 | 537 | 159 |

| Acridinylidene derivative (8) | 417 | 537 | 120 |

| Xanthenylidene derivative (10) | 329 | 439 | 110 |

| Data sourced from Lippold et al., 2021. mdpi.com |

Structure Activity Relationships Sar in Acridinone Chemistry

Influence of Substituent Position on Chemical Activity

The position of a substituent on the acridinone (B8587238) ring is a critical determinant of biological activity. Even minor positional shifts of a functional group can lead to significant changes in efficacy, selectivity, and mechanism of action. This is because different regions of the scaffold interact with distinct pockets and residues of a biological target. researchgate.netnih.gov

Research on various heterocyclic and aromatic systems consistently demonstrates that positional isomerism governs the therapeutic potential. For instance, in a series of fluorinated and trifluoromethylated tetracyclic acridone (B373769) derivatives, substituents at the meta-position of an appended aromatic ring conferred greater cytotoxic activity than those at the ortho or para positions. nih.gov This highlights a sensitive dependence on the substituent's electronic and steric influence relative to the point of attachment. Similarly, studies on other pharmacophores have shown that a chlorine substituent in the meta-position can lead to a marked increase in inhibitory activity compared to its placement at the para-position, indicating that effects beyond simple lipophilicity, such as specific steric or electronic interactions, are at play. eurochlor.org

For the 3-chloro-acridinone core, the chlorine atom is located on the 'A' ring of the scaffold. Its placement here, as opposed to the C-1, C-2, or C-4 positions, dictates a unique electronic distribution across the molecule, influencing its pKa, reduction potential, and capacity for intermolecular interactions. While direct comparative studies between all positional isomers of chloro-acridone are not extensively detailed in single reports, the collective evidence from medicinal chemistry underscores that the 3-position provides a distinct chemical environment that is directly linked to its specific activity profile. nih.govresearchgate.net

Table 1: Influence of Substituent Position on Biological Activity in Acridinone Analogs This table collates findings from related compounds to illustrate the principle of positional influence.

| Scaffold/Series | Substituent | Positional Effect on Activity | Reference |

|---|---|---|---|

| Tetracyclic Acridone Analogs | -CF₃, -F | meta > para > ortho | nih.gov |

| N-methyl-O-phenyl carbamates | -Cl | meta-substitution caused a fourfold increase in inhibition vs. para | eurochlor.org |

| Indenopyridines | -Cl | Introduction at ortho, meta, or para positions induced significant cytotoxicity | nih.gov |

Impact of Halogenation on Molecular Recognition

The introduction of a halogen, such as chlorine, onto the acridinone scaffold profoundly impacts its physicochemical properties and potential for molecular recognition. The chlorine atom at the C-3 position in 3-Chloro-10-methylacridin-9(10H)-one imparts several key features. Firstly, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. eurochlor.orgresearchgate.net Secondly, due to its electronegativity, the chlorine atom alters the electron density of the aromatic system, influencing stacking interactions with DNA bases or aromatic amino acid residues in proteins. researchgate.net

Most significantly, a covalently bound chlorine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a biological target. researchgate.net This interaction, though weaker than a hydrogen bond, can be highly directional and specific, contributing significantly to binding affinity and selectivity.

Molecular modeling and experimental studies on related acridone derivatives have provided evidence for such interactions. For example, studies on N(10)-substituted-2-chloroacridones as multidrug resistance modulators suggest that halogenated molecules can effectively block P-glycoprotein. researchgate.net In a separate study, a chlorine substituent at the C-4 position of an acridone scaffold was found to participate in interactions with ATP and Mg²⁺ within the P-glycoprotein efflux pump, demonstrating the direct role of halogenation in molecular recognition at a target site. nih.gov It is therefore highly probable that the C-3 chlorine atom of the title compound likewise engages in specific, activity-conferring interactions with its biological partners.

N-Alkylation and N-Substitution Effects on Activity Profiles

The substitution at the N-10 position is a cornerstone of acridinone SAR. The presence of a methyl group in This compound , as opposed to an unsubstituted N-H, has critical consequences. A primary effect is the prevention of tautomerization to the 9-hydroxyacridine form. The N-10 alkylation effectively "locks" the molecule into the acridinone chemical structure, which is often the more thermodynamically stable and biologically active isomer. researchgate.net

Conversely, extensive work has been done on synthesizing series of N-10 substituted acridones to act as anticancer agents or P-glycoprotein modulators. researchgate.netresearchgate.net In these series, large and complex side chains are often attached to the N-10 position to create specific interactions with the target protein. These findings collectively indicate that while the N-10 position is tolerant of a wide variety of substituents, a small alkyl group like methyl often provides a baseline of activity by ensuring the molecule maintains the stable and planar acridinone form.

Planarity and Conformational Flexibility in Biological Recognition

A defining structural characteristic of the acridinone scaffold is its rigid, tricyclic planarity. researchgate.net This flatness is crucial for many of its biological activities, particularly those involving intercalation into DNA. The planar aromatic surface of the acridone ring system allows it to slip between the base pairs of the DNA double helix, leading to a distortion of the DNA structure that can inhibit the function of enzymes like topoisomerases and DNA polymerases. nih.govdoi.org This mechanism is a well-established paradigm for many acridine- and acridone-based anticancer drugs. doi.org

Pharmacophore Elucidation of Acridinone Scaffolds

The acridone scaffold is considered a privileged pharmacophore because it presents a specific three-dimensional arrangement of chemical features that are recognized by various biological targets. nih.gov Elucidation of this pharmacophore model is key to understanding its activity and designing new derivatives. Based on extensive SAR studies, the essential features of the acridinone pharmacophore can be defined.

A Planar Aromatic System: The rigid, tricyclic, and planar structure is the foundational element, essential for intercalation and π-stacking interactions. researchgate.net

A Hydrogen Bond Acceptor: The carbonyl group at the C-9 position is a critical hydrogen bond acceptor. Molecular docking studies consistently show this oxygen atom forming hydrogen bonds with amino acid residues (such as backbone amides) in the active sites of target proteins, like protein kinases. researchgate.net

Modulation at the N-10 Position: The nitrogen atom serves as a key point for substitution. This position allows for the attachment of various groups to fine-tune lipophilicity, solubility, and target specificity without disrupting the core pharmacophore. The substitution also locks the molecule in the active acridinone form. researchgate.netresearchgate.net

Specific Substitution Zones on Aromatic Rings: The aromatic rings provide surfaces for hydrophobic and van der Waals interactions. Furthermore, specific positions (e.g., C-2, C-3, C-4) are crucial for introducing substituents that can engage in additional interactions, such as the halogen bonding potential of a chlorine atom, to enhance potency and selectivity for specific targets like P-glycoprotein or kinases. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features of the Acridinone Scaffold

| Feature | Description | Role in Biological Activity | Reference |

|---|---|---|---|

| Tricyclic Planar System | A flat, rigid aromatic scaffold. | Essential for DNA intercalation and π-stacking with protein residues. | researchgate.net |

| C-9 Carbonyl Group | A ketone functional group. | Acts as a key hydrogen bond acceptor with target residues. | researchgate.net |

| N-10 Heteroatom | A nitrogen atom in the central ring. | Site for substitutions to modulate properties and lock the active tautomer. | researchgate.netresearchgate.net |